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Compound of Interest

Compound Name:
(S)-2,3,4,5-Tetrahydro-1H-

benzo[B]azepin-5-amine

CAS No.: 294196-07-9

Cat. No.: B1425885

Get Quote

Executive Summary
(S)-Benzazepin-5-amine (CAS: 294196-07-9) represents a privileged chiral scaffold in

medicinal chemistry. While chemically distinct from the well-known 3-benzazepine class of

serotonin agonists (e.g., Lorcaserin), the 1-benzazepin-5-amine core serves as a critical

conformationally restricted mimetic of the tryptamine side chain.

This guide analyzes the compound's utility as a pharmacophore for mapping the 5-HT

(Serotonin) receptor binding pocket, its role as a chiral building block for GPCR ligand libraries,

and its differentiation from the 3-benzazepine class. We explore the causality between its rigid

bicyclic structure and its selectivity profile against 5-HT2A, 5-HT2C, and 5-HT6 receptors.

Chemical Identity & Pharmacophore Analysis[1]
Structural Definition
The term "(S)-benzazepin-5-amine" in this context refers to (S)-2,3,4,5-tetrahydro-1H-
benzo[b]azepin-5-amine.
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Core Scaffold: 1-Benzazepine (Benzo[b]azepine).

Chirality: The (S)-enantiomer at the C5 position carries the primary amine.

Pharmacophoric Relevance: The C5-amine is constrained in a 7-membered ring fused to a

benzene ring, locking the nitrogen atom in a specific spatial orientation relative to the

aromatic centroid.

The "Conformationally Restricted Tryptamine"
Hypothesis
Serotonin (5-HT) binds to its receptors via an indole ring (aromatic interaction) and an

ethylamine side chain (ionic interaction with Aspartate in TM3).

Flexible: Serotonin is highly flexible, allowing it to bind to 14 different receptor subtypes.

Restricted: In (S)-benzazepin-5-amine, the "ethylamine" chain is embedded within the

azepine ring.

Distance: The distance between the aromatic center and the basic nitrogen is fixed (~5.0–

5.5 Å), mimicking the gauche or trans conformation of serotonin required for specific

receptor activation.

Selectivity: This rigidification reduces entropic penalty upon binding and can exclude the

molecule from receptor subtypes that require a different rotamer of the side chain.

Table 1: Structural Comparison of Serotonin Modulators
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Feature Serotonin (5-HT)
(S)-Benzazepin-5-
amine (1-Benz)

Lorcaserin (3-Benz)

Core Indole Benzo[b]azepine Benzo[d]azepine

Amine Position Ethylamine side chain
C5 (Primary amine on

ring)

N3 (Secondary amine

in ring)

Conformation Flexible Rigid (C5 constrained) Rigid (N3 constrained)

Primary Target
Non-selective (5-HT1-

7)

GPCR Libraries / V2 /

5-HT
5-HT2C Agonist

Chirality Achiral (S)-Enantiomer Active (R)-Enantiomer Active

Mechanism of Action: Serotonin Receptor
Modulation[2][3][4]
Binding Pocket Interactions
The (S)-benzazepin-5-amine scaffold modulates serotonin receptors (primarily 5-HT2A and 5-

HT6) through a "lock-and-key" mechanism determined by the C5 stereochemistry.

Ionic Anchoring: The protonated C5-amine forms a salt bridge with the conserved Aspartate

(D3.32) residue in Transmembrane Helix 3 (TM3) of the 5-HT receptor.

Aromatic Stacking: The fused benzene ring engages in

-

stacking interactions with Phenylalanine (F6.52) in TM6.

Steric Exclusion: The 7-membered azepine ring creates steric bulk that prevents binding to

receptors with smaller orthosteric pockets (e.g., 5-HT1A), thereby enhancing selectivity for

the larger 5-HT2/6 pockets.

Selectivity vs. 3-Benzazepines
While 3-benzazepines (like Sch 23390 or Lorcaserin) place the nitrogen at position 3 (further

from the benzene ring), the 1-benzazepin-5-amine places the nitrogen closer to the benzylic
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position.

3-Benzazepines: Optimal for 5-HT2C and D1 dopamine receptors.

1-Benzazepin-5-amines: Often show affinity for Vasopressin (V1a/V2) and 5-HT6 receptors.

The (S)-configuration is crucial; the (R)-enantiomer often lacks the correct vector to engage

the Aspartate residue while maintaining the aromatic stack.

Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-
Benzazepin-5-amine
Rationale: Accessing the pure (S)-enantiomer is essential as the biological activity is

stereospecific. This protocol uses a chiral sulfinamide auxiliary.

Materials:

1-Tetralone (Precursor)

(S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary)

Titanium(IV) ethoxide (Lewis Acid)

Sodium borohydride (Reducing Agent)

Schmidt Reaction Reagents (NaN3, acid) for ring expansion (alternative route) or direct

azepine synthesis.

Step-by-Step Workflow:

Condensation: React 1-tetralone with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0

eq) in THF at 70°C for 24h.

Validation: Monitor disappearance of ketone by TLC/HPLC. Product: Chiral N-sulfinyl

imine.

Reduction: Cool to -48°C. Add NaBH4 (4.0 eq) slowly. Stir for 4h.
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Mechanism: The bulky chiral auxiliary directs hydride attack to the Re-face, yielding the

(S)-sulfinamide.

Ring Expansion (Schmidt-like): Convert the tetralin core to benzazepine via Schmidt

rearrangement or Beckmann rearrangement of the corresponding oxime if starting from

benzosuberone.

Alternative: Start with 1-Benzosuberone (7-membered ketone). Perform steps 1 & 2 to get

(S)-N-sulfinyl-1-benzosuber-5-amine.

Deprotection: Treat with 4M HCl in dioxane/MeOH (1:1) for 1h at RT to remove the sulfinyl

group.

Isolation: Basify with NaOH to pH 10, extract with DCM. Recrystallize as the hydrochloride

salt.

Protocol B: Radioligand Binding Assay (5-HT2A/2C)
Rationale: To determine the affinity (

) of the synthesized (S)-benzazepin-5-amine derivative.

Membrane Prep: HEK293 cells stably expressing human 5-HT2C receptors. Homogenize in

Tris-HCl buffer.

Incubation:

Total Binding: Membrane + [

H]-Mesulergine (1 nM).

Non-Specific Binding: Add 10

M Mianserin.

Test Compound: (S)-benzazepin-5-amine (10 concentrations,

to

M).
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Equilibrium: Incubate at 37°C for 60 mins.

Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Scintillation counting. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

Visualization of Signaling & Synthesis
Caption: Figure 1: Synthesis workflow for (S)-benzazepin-5-amine and its divergent signaling

pathways upon binding to 5-HT receptor subtypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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